molecular formula C10H12ClF2NO4 B13526523 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoicacidhydrochloride

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoicacidhydrochloride

Cat. No.: B13526523
M. Wt: 283.65 g/mol
InChI Key: LUMHFLQTOCTYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl It is characterized by the presence of an amino group, a difluoroethoxy group, and a methoxy group attached to a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzoic acid.

    Introduction of Difluoroethoxy Group: The hydroxyl group is then substituted with a difluoroethoxy group using a suitable difluoromethylating agent under controlled conditions.

    Amination: The resulting intermediate is subjected to amination to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The difluoroethoxy group may enhance the compound’s binding affinity and specificity towards its targets, while the amino and methoxy groups can modulate its chemical reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-1,1-difluoroethoxy)-3-methylbenzoic acid hydrochloride
  • 4-(2-Amino-1,1-difluoroethoxy)-3-hydroxybenzoic acid hydrochloride
  • 4-(2-Amino-1,1-difluoroethoxy)-3-chlorobenzoic acid hydrochloride

Uniqueness

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity. The difluoroethoxy group also imparts distinct characteristics, such as increased lipophilicity and metabolic stability, compared to similar compounds.

This detailed article provides a comprehensive overview of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12ClF2NO4

Molecular Weight

283.65 g/mol

IUPAC Name

4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO4.ClH/c1-16-8-4-6(9(14)15)2-3-7(8)17-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H

InChI Key

LUMHFLQTOCTYHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.